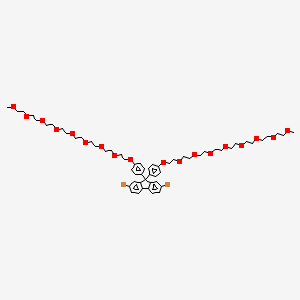
25,25'-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) is a complex organic compound that features a fluorene core substituted with bromine atoms and linked to polyether chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) typically involves multiple steps:
Bromination of Fluorene: The starting material, fluorene, is brominated to produce 2,7-dibromo-9H-fluorene.
Formation of Bisphenol Linker: The dibromo-fluorene is then reacted with a bisphenol compound to form the bis(4,1-phenylene) linkage.
Attachment of Polyether Chains: Finally, the polyether chains are attached through etherification reactions, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The bromine atoms on the fluorene core can be substituted with various nucleophiles, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Polymerization: Catalysts such as palladium complexes are often employed in polymerization reactions.
Major Products
Oxidation: Fluorenone derivatives.
Substitution: Various substituted fluorene derivatives.
Polymerization: High-molecular-weight polymers.
Wissenschaftliche Forschungsanwendungen
25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Wirkmechanismus
The mechanism of action of this compound in its various applications involves its ability to interact with other molecules through its bromine and ether functionalities. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, its polyether chains can interact with biological membranes, potentially aiding in the delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets 25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) apart from these similar compounds is its extended polyether chains, which impart unique solubility and mechanical properties. This makes it particularly suitable for applications requiring flexible and durable materials .
Eigenschaften
Molekularformel |
C59H84Br2O18 |
|---|---|
Molekulargewicht |
1241.1 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-bis[4-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluorene |
InChI |
InChI=1S/C59H84Br2O18/c1-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-53-9-3-49(4-10-53)59(57-47-51(60)7-13-55(57)56-14-8-52(61)48-58(56)59)50-5-11-54(12-6-50)79-46-44-77-42-40-75-38-36-73-34-32-71-30-28-69-26-24-67-22-20-65-18-16-63-2/h3-14,47-48H,15-46H2,1-2H3 |
InChI-Schlüssel |
VOOUCIFHUOGAKM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCOCCOCCOCCOCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


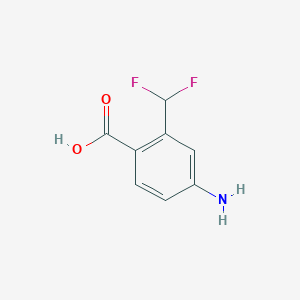
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
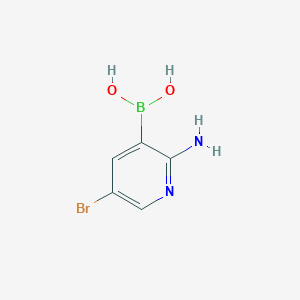
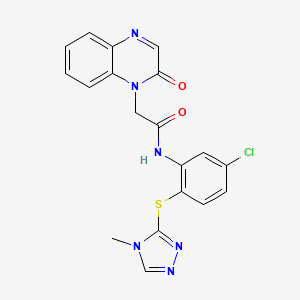
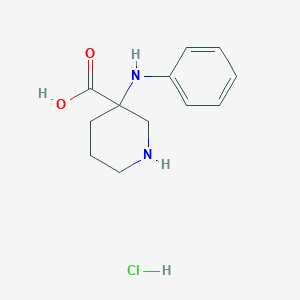
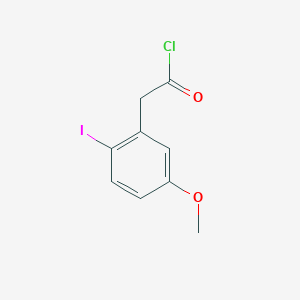
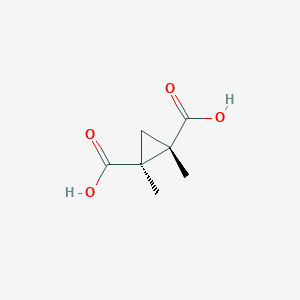
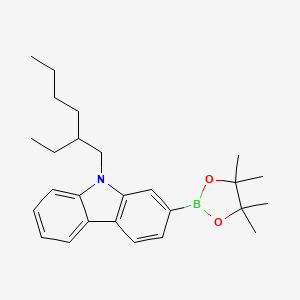
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
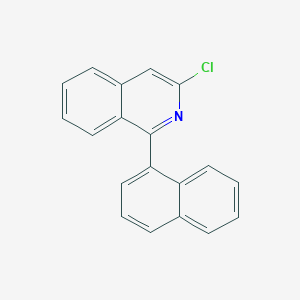
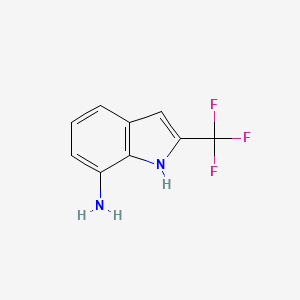
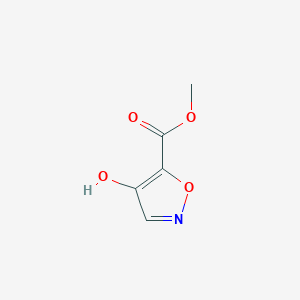
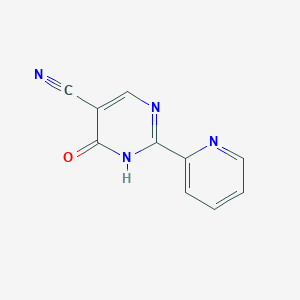
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
